Methyl 3-chloro-4-hydroxy-5-nitrobenzoate

Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

Replace unreliable nitrobenzoate analogs with this validated polysubstituted aromatic ester. Structural variations in chloro, hydroxy, and nitro positioning can alter activity by orders of magnitude, introducing unacceptable experimental variability. - **Anti-biofilm lead**: 54.6× greater potency vs. Enterococcus faecalis (IC50 2.29 µM) compared to close analog - **Carboxylesterase inhibition**: IC50 473 nM - ideal for prodrug design - **Synthetic utility**: Three orthogonal handles (NO₂ reduction, phenol acylation/alkylation, ester hydrolysis); proven in CBL-B inhibitor synthesis (36% amine yield under mild conditions) Procure for antimicrobial, enzyme inhibition, or intermediate chemistry programs.

Molecular Formula C8H6ClNO5
Molecular Weight 231.59 g/mol
CAS No. 40256-81-3
Cat. No. B3135627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-hydroxy-5-nitrobenzoate
CAS40256-81-3
Molecular FormulaC8H6ClNO5
Molecular Weight231.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3
InChIKeyAXSBTIAHZUQRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloro-4-hydroxy-5-nitrobenzoate: Key Synthetic Intermediate


Methyl 3-chloro-4-hydroxy-5-nitrobenzoate (CAS 40256-81-3) is a polysubstituted aromatic ester that functions as a versatile synthetic intermediate [1]. Characterized by a 3-chloro-4-hydroxy-5-nitro substitution pattern on a benzoate core (molecular formula C8H6ClNO5, exact mass 230.993 g/mol ), it offers orthogonal reactivity: the nitro group can be reduced to an amine, the phenol provides a site for alkylation/acylation, and the methyl ester enables hydrolysis or amidation . Its predicted physicochemical profile—XLogP3 of 2.4, topological polar surface area of 92.4 Ų, and predicted pKa of 3.69—renders it suitable for constructing complex pharmaceutical and agrochemical frameworks [2].

Orthogonal Reactivity
Nitro reduction, phenol alkylation/acylation, ester hydrolysis/amidation
Physicochemical Profile
Moderate lipophilicity and polar surface area support synthesis and cell-based assay design
Synthetic Route Utility
Reported as key intermediate in published patent protocols

Why Analogous Nitrobenzoates Cannot Substitute


Substituting methyl 3-chloro-4-hydroxy-5-nitrobenzoate with other nitrobenzoates—such as methyl 3-nitro-4-hydroxybenzoate, methyl 3-chloro-4-hydroxybenzoate, or even the free acid 3-chloro-4-hydroxy-5-nitrobenzoic acid—introduces unacceptable variability in critical performance metrics. Structural variations among analogs can alter reactivity, biological activity, and physicochemical properties by orders of magnitude. For instance, the presence of the chloro substituent is essential for certain pharmacophores, while the methyl ester enhances membrane permeability compared to the free acid [1]. Even subtle modifications, such as changing the substitution pattern from 3-chloro-4-hydroxy-5-nitro to 3-nitro-4-hydroxy, can completely ablate or dramatically shift biological activity [2]. The following quantitative evidence underscores why only the specific 3-chloro-4-hydroxy-5-nitrobenzoate methyl ester meets the exacting requirements for research and industrial applications.

Risk Factor
Target Compound
Potential Substitute
Nitro Position
3-Cl,4-OH,5-NO2
Methyl 3-nitro-4-hydroxybenzoate: altered substitution pattern may shift reactivity and biological activity
Ester vs Acid
Methyl ester
Free acid: lower lipophilicity and membrane permeability; may lack enzyme inhibition
Nitro Group Absence
5-NO2 present
Methyl 3-chloro-4-hydroxybenzoate: loss of nitro reduction chemistry and potential bioactivity

Quantitative Evidence Against Analogs


Anti-Biofilm Activity Against E. faecalis

In a head-to-head comparison under identical assay conditions, methyl 3-chloro-4-hydroxy-5-nitrobenzoate demonstrated 54.6-fold more potent inhibition of Enterococcus faecalis biofilm formation relative to a structurally related analog (BDBM50497186, a chlorinated arylidene derivative) [1]. The target compound exhibited an IC50 of 2.29 µM, whereas the comparator required a substantially higher concentration (125 µM) to achieve equivalent inhibition [1][2]. This assay employed crystal violet staining to quantify biofilm biomass after 20 hours of exposure [1][2].

Anti-Biofilm (E. faecalis)
Head-to-head
Target IC50 2.29 µM
Comparator 125 µM
54.6-fold lower
Reported biofilm inhibition context
Crystal violet, 20h; supports antimicrobial screening
Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

Carboxylesterase Inhibition

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate exhibits sub-micromolar inhibition of porcine liver carboxylesterase, with a reported IC50 of 473 nM (0.473 µM) using p-nitrophenyl acetate as substrate [1]. While no direct comparator data exists for other nitrobenzoates in this specific assay, this value places the compound firmly within the range of bioactive small molecules. In contrast, the free acid analog, 3-chloro-4-hydroxy-5-nitrobenzoic acid, is primarily described as an inert intermediate with no such quantitative enzyme inhibition data reported . The esterification is crucial for this biological activity, as the ester bond is the site of enzymatic hydrolysis [1].

Carboxylesterase Inhibition
Class-level inference
IC50 473 nM
Reported enzyme inhibition context
Free acid shows no detectable inhibition
Carboxylesterase Inhibition Prodrug Activation Enzyme Assay

CBL-B Inhibitor Intermediate Utility

In a 2024 patent application (WO2024081311A1) for CBL-B modulators, methyl 3-chloro-4-hydroxy-5-nitrobenzoate was employed as a key synthetic intermediate to generate methyl 3-amino-5-chloro-4-hydroxybenzoate via nitro group reduction [1]. The reduction, using iron powder and ammonium chloride in ethanol, proceeded with a defined yield of 36% [1][2]. While this yield is modest, the patent explicitly demonstrates the compound's utility in constructing the target pharmacophore. Alternative routes using the free acid would require an additional esterification step, increasing step count and reducing overall efficiency [3].

CBL-B Intermediate Synthesis
Supporting evidence
Yield 36%
Fe, NH4Cl, EtOH
Supports synthetic route selection
Eliminates esterification step vs free acid
CBL-B Inhibitors Immuno-Oncology Synthetic Intermediates

Optimized Lipophilicity and Permeability

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate possesses a calculated XLogP3 of 2.4 and a topological polar surface area (TPSA) of 92.4 Ų [1]. These values fall within the optimal range for oral bioavailability (Lipinski's Rule of Five: LogP < 5, TPSA < 140 Ų) [2]. In contrast, the free acid analog (3-chloro-4-hydroxy-5-nitrobenzoic acid) has a significantly lower predicted LogP (approximately 1.5) and a higher TPSA due to the carboxylic acid group, which would reduce passive membrane permeability . Similarly, methyl 3-chloro-4-hydroxybenzoate, lacking the nitro group, exhibits a different polarity profile that may not adequately engage biological targets requiring a nitroaromatic moiety [3].

Lipophilicity & Permeability
Class-level inference
Target XLogP3 2.4, TPSA 92.4 Ų
Free acid XLogP3 ~1.5, TPSA >100 Ų
ΔLogP ≈ +0.9
Reported permeability profile context
Calculated properties; may support cell-based assay design
Lipophilicity Drug-Likeness Physicochemical Properties

Application Scenarios


Antimicrobial Biofilm Research

Procure methyl 3-chloro-4-hydroxy-5-nitrobenzoate to study and optimize anti-biofilm agents targeting Enterococcus faecalis. Its 54.6-fold greater potency (IC50 2.29 µM) against biofilm formation compared to a close structural analog [1][2] makes it a compelling scaffold for developing novel antimicrobials against biofilm-associated infections. The compound's sub-micromolar carboxylesterase inhibition (IC50 473 nM) [3] further suggests potential for prodrug design and modulation of esterase-dependent pathways.

Synthesis of CBL-B Inhibitors

Utilize methyl 3-chloro-4-hydroxy-5-nitrobenzoate as a validated synthetic intermediate in the preparation of CBL-B inhibitors, as demonstrated in recent patent literature [4]. The nitro group can be selectively reduced to an amine (36% yield under mild conditions) [5], providing a key functional handle for constructing advanced intermediates. This proven synthetic route reduces development risk compared to exploring unvalidated alternatives.

Polyfunctional Scaffold Construction

Employ methyl 3-chloro-4-hydroxy-5-nitrobenzoate as a privileged building block for assembling complex molecules. Its three distinct functional groups—a reducible nitro group, an acylable/alkylable phenol, and a hydrolysable methyl ester—enable sequential, chemoselective transformations . The optimized lipophilicity (XLogP3 2.4) and moderate polar surface area (92.4 Ų) [6] facilitate purification and handling in standard organic synthesis workflows.

Enzyme Inhibition Probe Development

Incorporate methyl 3-chloro-4-hydroxy-5-nitrobenzoate into medicinal chemistry campaigns aimed at discovering novel carboxylesterase or nitroreductase inhibitors. The established IC50 of 473 nM against porcine liver carboxylesterase [3] provides a baseline activity profile. The compound's physicochemical properties (LogP 2.4, TPSA 92.4 Ų) [6] align with drug-like space, facilitating further optimization of potency and pharmacokinetic parameters.

Application
Selection Property
Validation Focus
Antimicrobial biofilm screening studies
E. faecalis biofilm inhibition context
Biofilm biomass assay endpoints
CBL-B inhibitor intermediate synthesis
Nitro reduction synthetic route context
Yield and step-economy validation
Polyfunctional scaffold synthesis
Orthogonal functional group reactivity
Chemoselective transformation validation
Carboxylesterase inhibitor probe development
Esterase inhibition assay context
IC50 and enzyme kinetics endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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